PEG12 Linkers Exhibit Superior Pharmacokinetic Profile Compared to PEG4 Linkers in DAR8-ADCs
In a head-to-head study evaluating cleavable pendant-type PEG linkers for ADCs, DAR8-ADCs constructed with PEG12 linkers demonstrated a better pharmacokinetic (PK) profile than those constructed with PEG4 linkers, and also outperformed DAR4-ADCs lacking a PEG linker altogether [1]. While the study did not directly compare PEG12 to PEG8 in this specific PK metric, the trend of improved PK with increasing PEG length was clearly established.
| Evidence Dimension | Pharmacokinetic Profile |
|---|---|
| Target Compound Data | DAR8-ADC with PEG12: Better PK profile than PEG4 |
| Comparator Or Baseline | DAR8-ADC with PEG4: Inferior PK profile; DAR4-ADC without PEG: Inferior PK profile |
| Quantified Difference | Not quantified in abstract; described as 'better PK profile' |
| Conditions | Trastuzumab-based DAR8-ADCs with auristatin E (MMAE) payload in in vivo pharmacokinetic studies |
Why This Matters
Superior pharmacokinetics translates to longer circulation half-life and potentially enhanced therapeutic index, making PEG12 a more favorable linker choice for ADC development.
- [1] Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Journal for ImmunoTherapy of Cancer, 2025, 13(Suppl 2): A1079. View Source
